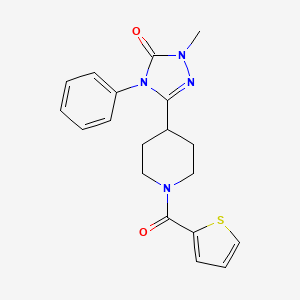
1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4OS with a molecular weight of approximately 372.49 g/mol. The structure features a triazole ring that is known for its pharmacological significance, particularly in antifungal and anticancer applications.
Antifungal Activity
Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antifungal agents. The compound's structure allows it to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Candida albicans | 8 µg/mL |
| Triazole B | Aspergillus niger | 16 µg/mL |
| 1-Methyl-4-phenyl... | Candida glabrata | 4 µg/mL |
In a comparative study, the compound showed significant activity against Candida glabrata, with an MIC of 4 µg/mL, indicating its potential as an effective antifungal agent .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cells by activating caspase pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 6.2 | Caspase activation |
| MCF-7 (Breast) | 27.3 | Cell cycle arrest |
| HeLa (Cervical) | 15.0 | Apoptosis induction |
The compound exhibited an IC50 value of 6.2 µM against HCT-116 colon cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiophene and piperidine moieties can enhance biological activity. The presence of electron-donating groups on the phenyl ring has been correlated with increased potency against both fungal and cancer cell lines.
Case Studies
A notable study published in Wiley Online Library evaluated various triazole derivatives, including our compound, for their antifungal and anticancer effects. The findings suggest that compounds with similar structural features consistently exhibit potent biological activities .
Properties
IUPAC Name |
2-methyl-4-phenyl-5-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-21-19(25)23(15-6-3-2-4-7-15)17(20-21)14-9-11-22(12-10-14)18(24)16-8-5-13-26-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDGHVMEOJLAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














